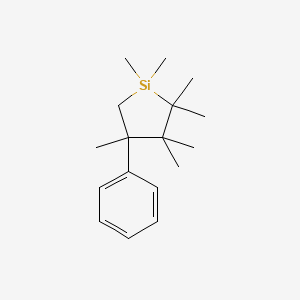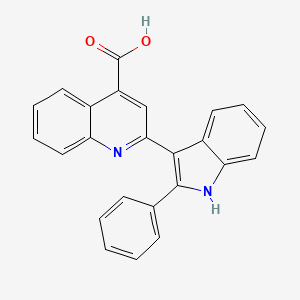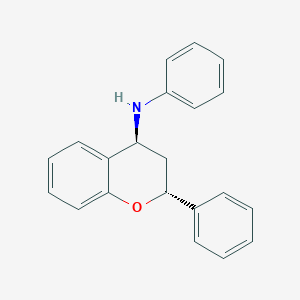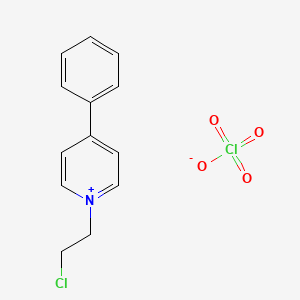
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the chloroethyl group and the phenyl ring in its structure makes it a compound of interest for various synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-phenylpyridine with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Phenylpyridine+2-Chloroethyl chloride→1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride
The resulting chloride salt is then treated with perchloric acid to obtain the perchlorate salt:
1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride+HClO4→1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used for halogenation and nitration reactions. These reactions are usually performed under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are derivatives where the chloroethyl group is replaced by the nucleophile.
Electrophilic Aromatic Substitution: The major products are halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and the induction of cell death. The phenyl ring can also interact with hydrophobic regions of proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)-5-nitriminotetrazole
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- 1-(2-Chloroethyl)-tetrazole
Uniqueness
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate is unique due to the presence of both the chloroethyl group and the phenyl ring. This combination allows for a wide range of chemical reactions and potential applications. The perchlorate anion also contributes to its stability and solubility in various solvents.
特性
CAS番号 |
89932-28-5 |
|---|---|
分子式 |
C13H13Cl2NO4 |
分子量 |
318.15 g/mol |
IUPAC名 |
1-(2-chloroethyl)-4-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H13ClN.ClHO4/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;2-1(3,4)5/h1-7,9-10H,8,11H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
LHSNCZXZIRPBCR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCl.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



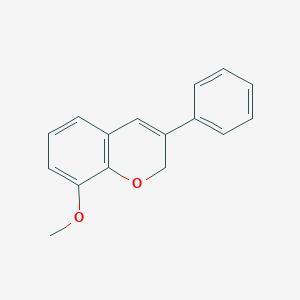
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)

![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
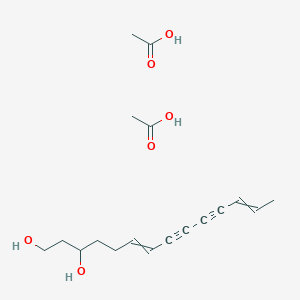
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
